molecular formula C20H22N6O2S B2703731 (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1170370-53-2

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2703731
CAS RN: 1170370-53-2
M. Wt: 410.5
InChI Key: NXCVICHRSFLAAC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several studies . For instance, compounds 2 and 14 have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups . The exact structure would require more specific information or a detailed analysis using specialized software.


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its biological activity . For example, it has been shown to inhibit the proliferation of MCF-7 cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . More specific information would require a detailed analysis using specialized software or experimental data.

Scientific Research Applications

Mechanism of Action

According to a biological assay and a molecular docking analysis, these compounds can be identified as potential inhibitors .

Future Directions

The future directions for research on this compound could involve further investigation into its potential as a therapeutic agent . This could include studies on its mechanism of action, its efficacy in different biological systems, and its safety profile.

properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-14-4-5-17(28-2)15(12-14)23-20-24-16(13-29-20)18(27)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h3-7,12-13H,8-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVICHRSFLAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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